2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid is a type of amino acid derivative . It has a linear formula of FC6H3(CF3)CH2CO2H . This compound is a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group and a trifluoromethyl group . The benzene ring is connected to an acetic acid moiety through a methylene group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.14 . Its melting point is between 113-116 °C . The compound’s linear formula is FC6H3(CF3)CH2CO2H .Scientific Research Applications
Crystal Structure and Material Science Applications
One study by Burns and Hagaman (1993) elucidated the crystal structure of 2-Amino-2-(2-fluorophenyl)acetic acid (ortho-fluorophenylglycine), showcasing its planar acetate anion and the fluorophenyl group's attachment at a specific angle. This structural insight aids in understanding the molecular interactions and properties critical for material science applications (J. Burns & E. Hagaman, 1993).
Synthesis and Stereochemistry
Hamman et al. (1987) described the synthesis and absolute configuration of 2-Fluoro-2-phenylacetic acid, highlighting its use as a chiral derivatizing agent. This research opens avenues for stereochemical analyses in organic synthesis, contributing to the development of enantioselective synthetic strategies (S. Hamman, M. Barrelle, F. Tetaz, & C. Béguin, 1987).
Bioconjugate Chemistry and pH Sensitivity Probes
Rhee, Levy, and London (1995) synthesized fluorinated o-aminophenol derivatives as pH-sensitive probes, demonstrating the potential of fluorinated compounds in bioconjugate chemistry for intracellular pH measurement. This research is crucial for biological studies, especially in understanding cellular processes and diseases at the molecular level (C. Rhee, L. Levy, & R. London, 1995).
Polymer Science
Antibacterial Agents
Chu et al. (1986) explored the antibacterial activity of arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, identifying compounds with significant in vitro potency. This research contributes to the ongoing search for new antibacterial agents to combat resistant bacterial strains (D. Chu, P. Fernandes, A. Claiborne, E. H. Gracey, & A. Pernet, 1986).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, it’s recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .
Mechanism of Action
Target of Action
The primary target of 2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid is Glycine . Glycine is an amino acid that has several roles in the body, including as a building block for proteins and as a neurotransmitter in the central nervous system .
Mode of Action
As a derivative of Glycine, this compound interacts with its targets by influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Biochemical Pathways
As a derivative of glycine, it may be involved in the pathways where glycine acts as a neurotransmitter or a precursor for other bioactive molecules .
Pharmacokinetics
It is soluble in dmso at a concentration of 10 mg/ml , which suggests it could have good bioavailability.
Result of Action
The compound’s action results in a range of physiological effects, including influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be significantly impacted by the hygroscopic nature of DMSO . Additionally, factors such as temperature, pH, and the presence of other substances can also affect its action and stability.
Properties
IUPAC Name |
2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c10-6-4(7(14)8(15)16)2-1-3-5(6)9(11,12)13/h1-3,7H,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKIJBKEZHNBGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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